molecular formula C16H17N3O3 B268760 N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide

カタログ番号 B268760
分子量: 299.32 g/mol
InChIキー: MHRKJEQASFGNKC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide, also known as MI-219, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MI-219 belongs to the class of MDM2-p53 inhibitors, which specifically target the interaction between the MDM2 protein and the tumor suppressor protein p53. This interaction is essential for the degradation of p53, which is a key regulator of cell cycle arrest and apoptosis. Inhibition of this interaction by MI-219 can lead to the activation of p53 and subsequent cell death in cancer cells.

作用機序

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide specifically targets the interaction between MDM2 and p53, which is essential for the degradation of p53. By inhibiting this interaction, N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide can lead to the activation of p53 and subsequent cell death in cancer cells. N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells through other mechanisms, including the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins.
Biochemical and Physiological Effects:
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has been shown to have a variety of biochemical and physiological effects in cancer cells. In addition to its effects on the MDM2-p53 pathway, N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has been shown to inhibit the activity of various signaling pathways that are involved in cancer cell survival and proliferation, including the PI3K/AKT/mTOR pathway and the NF-κB pathway. N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has also been shown to induce oxidative stress and DNA damage in cancer cells, which can lead to cell death.

実験室実験の利点と制限

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has several advantages for lab experiments, including its high potency and specificity for the MDM2-p53 pathway, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its potential as a combination therapy. However, N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide also has several limitations, including its poor solubility in aqueous solutions, its susceptibility to degradation in biological fluids, and its potential toxicity at high doses.

将来の方向性

There are several future directions for the study of N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide and its potential therapeutic applications. One direction is the development of more potent and selective MDM2-p53 inhibitors that can overcome the limitations of N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide. Another direction is the identification of biomarkers that can predict the response of cancer cells to N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide and other MDM2-p53 inhibitors. Finally, the clinical development of N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide and other MDM2-p53 inhibitors as cancer therapeutics is an important future direction, which will require further preclinical and clinical studies to evaluate their safety and efficacy.

合成法

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One of the most commonly used methods involves the reaction of 4-aminophenyl isonicotinate with 2-methoxyethyl isocyanate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with trifluoroacetic acid to remove the protecting group and obtain N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide.

科学的研究の応用

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide can effectively inhibit the growth of various types of cancer cells, including breast, lung, colon, and prostate cancer cells. N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.

特性

製品名

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide

分子式

C16H17N3O3

分子量

299.32 g/mol

IUPAC名

N-[4-(2-methoxyethylcarbamoyl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C16H17N3O3/c1-22-11-10-18-15(20)12-2-4-14(5-3-12)19-16(21)13-6-8-17-9-7-13/h2-9H,10-11H2,1H3,(H,18,20)(H,19,21)

InChIキー

MHRKJEQASFGNKC-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

正規SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。